
1-Phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure serves as a versatile scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules. Derivatives of this compound are synthesized via cyclocondensation reactions involving precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid functionality . Its structural simplicity and modifiable positions (e.g., 3- and 5-positions) enable diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Preparation Methods
The synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. Another method includes the reaction of 4-bromopyrazole with n-butyllithium at low temperatures . Industrial production methods often involve the use of high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .
Chemical Reactions Analysis
1-Phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Applications
1-Phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives have been studied for their pharmacological properties, including:
- Antiarrhythmic Activity : Some pyrazole derivatives exhibit significant antiarrhythmic effects, making them candidates for treating cardiac conditions. Research indicates that these compounds can stabilize heart rhythms by modulating ion channels .
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .
- Antimicrobial Activity : Several studies indicate that pyrazole derivatives possess antimicrobial properties, effective against a range of bacteria and fungi. This application is particularly relevant in developing new antibiotics .
Agricultural Applications
In agricultural chemistry, this compound is utilized in the development of agrochemicals:
- Herbicides and Fungicides : The compound is integral to formulating herbicides and fungicides that protect crops from pests and diseases. Its efficacy in enhancing crop yield while promoting sustainable farming practices has been well-documented .
Material Science Applications
The exploration of this compound extends into material science:
- Advanced Materials : Research indicates that this compound can be used to develop new polymers and coatings with enhanced durability and resistance to environmental factors. These materials are crucial for various industrial applications where longevity and performance are essential .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard:
- Chromatographic Techniques : It is employed in chromatographic methods to accurately identify and quantify other chemical substances within complex mixtures. This application is vital for quality control in pharmaceuticals and environmental analysis .
Biochemical Research
The compound's role in biochemistry is significant:
- Enzyme Inhibition Studies : Research into the enzyme inhibition properties of this compound provides insights into metabolic pathways and potential therapeutic targets for various diseases. Understanding these interactions can lead to the development of new drugs targeting specific enzymes involved in disease processes .
Case Study 1: Anticancer Activity
A study published in PMC highlighted the anticancer potential of pyrazole derivatives, demonstrating their ability to inhibit cell growth in multiple cancer types. The research utilized this compound as a starting material for synthesizing more potent analogs with improved efficacy against cancer cells .
Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of pyrazole derivatives indicated that formulations containing this compound showed significant effectiveness against common crop diseases, leading to increased yields and reduced reliance on traditional pesticides .
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes like hematopoietic prostaglandin D synthase, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 1-phenyl-1H-pyrazole-4-carboxylic acid include derivatives with substitutions at the 3-, 5-, or adjacent positions. These modifications influence electronic, steric, and physicochemical properties:
Notes:
- Electron-donating groups (e.g., methyl) at the 5-position enhance aromaticity and stability .
- Trifluoromethyl groups improve resistance to oxidative degradation due to strong C–F bonds .
- Thiazole or triazole substituents introduce additional heteroatoms, enabling novel binding interactions .
Key Observations :
- Acidic conditions (e.g., H₂SO₄) favor cyclization for thiazole-containing derivatives .
- Amide coupling reagents (EDC/HOBt) are critical for retaining stereochemistry in drug candidates .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- Crystallography :
- 5-Trifluoromethyl derivatives form 3D networks via O–H···O, C–H···N, and C–H···F interactions .
Biological Activity
4-Cyclopentylphenol is an organic compound with the molecular formula CHO, characterized by a phenolic group substituted with a cyclopentyl group at the para position. This compound has garnered attention due to its potential biological activities, particularly in enzymatic reactions and interactions with biological systems.
1. Enzymatic Activity
Recent studies have identified 4-cyclopentylphenol as a substrate for flavin-dependent enzymes, specifically vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). These enzymes catalyze the oxidation of phenolic compounds, and 4-cyclopentylphenol has shown promising reactivity.
1.1 Kinetic Parameters
The kinetic activity of 4-cyclopentylphenol was evaluated using various enzyme variants. The His-VAO variant exhibited a conversion rate of 3.9 s , making it one of the most efficiently converted substrates alongside eugenol and chavicol . In another study, Gc4EO, a newly characterized oxidase from Gulosibacter chungangensis, demonstrated high catalytic efficiency with 4-cyclopentylphenol, indicating its potential for biocatalytic applications in the oxidative bioconversion of phenolic compounds .
2.1 Interaction with Biological Systems
4-Cyclopentylphenol's phenolic structure allows it to interact with various biological receptors and enzymes, potentially altering their activity. Its role as a substrate for VAO and EUGO suggests that it may influence metabolic pathways involving phenolic compounds.
3.1 Case Study on Substrate Specificity
A screening assay developed for VAO and EUGO revealed that 4-cyclopentylphenol is effectively converted into 4-(1-cyclopenten-1-yl)phenol, highlighting its utility as a substrate in biocatalytic processes . The assay confirmed nearly complete conversion (>99%) after two hours of reaction time.
3.2 Comparative Studies
Comparative studies have shown that while 4-cyclopentylphenol is efficiently processed by VAO and EUGO, other linear 4-alkylphenols do not exhibit similar enzymatic activity. This specificity underscores the unique properties of cyclic alkyl substituents in enhancing enzyme-substrate interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation or multicomponent reactions.
- Cyclocondensation : React ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis (NaOH/EtOH) to yield the carboxylic acid derivative (72% yield) .
- Multicomponent synthesis : Mix aldehydes, phenylhydrazine, and alkene derivatives in SDS micellar solutions with PhIO as an oxidant at 0°C. Purify via column chromatography (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester achieved 85% yield) .
Key considerations : Solvent polarity, temperature, and catalyst selection (e.g., PhIO vs. TBHP) critically affect regioselectivity and yield.
Q. How can structural characterization be systematically performed for this compound?
Combine spectroscopic, crystallographic, and computational methods:
- Experimental :
- Theoretical : Use DFT (B3LYP/6-311++G(d,p)) to optimize geometry and compare with experimental data (RMSD < 0.01 Å) .
Q. What purification strategies are effective for isolating this compound derivatives?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for intermediates like methyl esters .
- Acid-base extraction : Hydrolyze esters (e.g., methyl or ethyl) under basic conditions (NaOH/EtOH), followed by acid precipitation (HCl) to isolate the carboxylic acid .
- Recrystallization : Use ethanol/water mixtures for final purification (reported purity >98% via HPLC) .
Advanced Research Questions
Q. How do experimental spectral data (FT-IR, NMR) align with computational predictions?
- FT-IR : Experimental O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1690 cm⁻¹) match DFT-calculated frequencies within ±10 cm⁻¹ .
- NMR : Theoretical chemical shifts (GIAO method) correlate with experimental data (R² > 0.98 for ¹H NMR) .
Note : Discrepancies >0.3 ppm in ¹³C NMR may arise from solvent effects or intermolecular hydrogen bonding.
Q. How can contradictory data on reaction yields or spectroscopic results be resolved?
- Case study : A 20% yield discrepancy in cyclocondensation reactions may arise from:
- Mitigation : Use in situ monitoring (TLC or HPLC) to optimize reaction progress and validate purity post-purification.
Q. What computational methods predict the thermodynamic stability of tautomeric forms?
- DFT analysis : The keto form (carboxylic acid) is more stable than the enol tautomer by ~12 kcal/mol due to resonance stabilization and intramolecular H-bonding (O–H···N) .
- Solvent effects : Polar solvents (e.g., water) further stabilize the keto form by 3–5 kcal/mol via solvation .
Q. How can molecular docking identify bioactivity hotspots in derivatives?
- Target selection : Use crystallographic data from enzymes (e.g., COX-2 or kinases) for docking studies.
- Pharmacophore mapping : The pyrazole ring and carboxylic acid group form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while phenyl enhances hydrophobic interactions .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models.
Q. What are the implications of polymorphism on crystallographic data interpretation?
- Case study : Two polymorphs of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit distinct H-bonding networks (dimer vs. chain motifs), altering melting points by 5–8°C .
- Mitigation : Perform DSC and PXRD to confirm phase purity before structure-property analyses.
Q. Methodological Best Practices
- Safety : Handle intermediates (e.g., PhIO) in fume hoods due to oxidative hazards .
- Data validation : Cross-reference crystallographic data with CIF files (CCDC entries) and refine using SHELXL .
- Reproducibility : Report detailed reaction conditions (e.g., equivalents, solvent grades) to minimize variability.
Properties
IUPAC Name |
1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROILLPDIUNLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150399 | |
Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-50-5 | |
Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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